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Compound of Interest

Compound Name: FMK 9a

Cat. No.: B15605212

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Z-VAD-FMK (Benzyloxycarbonyl-
Val-Ala-Asp(OMe)-fluoromethylketone), a cornerstone tool in apoptosis research. This
document details its synonyms and alternative names, quantitative biochemical data, detailed
experimental protocols, and the signaling pathways it modulates.

Z-VAD-FMK: Synonyms and Alternative Names

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used to study
caspase-dependent apoptosis.[1][2] Its peptide sequence (Val-Ala-Asp) is recognized by the
catalytic site of caspases, and the fluoromethylketone (FMK) group forms a covalent bond with
the active site cysteine, leading to irreversible inhibition.[3] The N-terminus is protected by a
benzyloxycarbonyl (Z) group, enhancing its stability and cell permeability.[4][5]

It is known by a variety of names in literature and commercial products:
o Full Chemical Name: Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone[1][6]

e IUPAC Name: methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-
(phenylmethoxycarbonylamino)butanoyl]lamino]propanoyllamino]-4-oxopentanoate|[7]

e Common Synonyms and Catalog Names:

o Z-VAD(OMe)-EMK][3][8]
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o Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone[4][9]
o Caspase Inhibitor I[7]

o Pan-Caspase Inhibitor[8][10]

o Z-Val-Ala-Asp(OMe)-fluoromethylketone[8]

o Z-Val-Ala-Asp fluoromethyl ketone[8]

o ZVAD-FMK][7]

o AC-ZVAD-FMK][7]

[¢]

Caspase Inhibitor VI[11][12]

Quantitative Data

The efficacy and stability of Z-VAD-FMK are critical for experimental design. The following
tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of Z-VAD-FMK Against
Various Proteases
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Protease Target

Protease Class

IC50 (nM) Notes

Caspase-1

Cysteine Protease

Potent inhibitor of
0.5-20 inflammatory and

apoptotic caspases.[9]

Caspase-3

Cysteine Protease

IC50 values can vary
0.2-10 based on assay

conditions.[9]

Caspase-7

Cysteine Protease

Broad-spectrum
activity against

0.8-15 ,
executioner caspases.

[9]

Caspase-8

Cysteine Protease

Effective inhibitor of
0.4-12 o
initiator caspases.[9]

Caspase-9

Cysteine Protease

Inhibits the intrinsic
0.3-18 )
apoptosis pathway.[9]

Cathepsin B

Cysteine Protease

Off-target inhibition at
~1,500 higher concentrations.

[9]

Calpain

Cysteine Protease

Weak inhibitor of

>10,000 )
calpains.[9]

NGLY1

Amidohydrolase

Amidohydrolase

Can induce autophagy
~4,400 - 5,500 through off-target

effects.[9]

Table 2: Recommended Working Concentrations for
Apoptosis Inhibition in Cell Culture
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. Concentration  Incubation
Cell Line Assay Type . Reference
(M) Time
) Concurrent with
Jurkat Apoptosis Assay 20 ) [2][7]
stimulus
Cell Viability
Jurkat 100-200 24h [7]
Assay
THP.1 Apoptosis Assay 10 - [71[11]
Molt-3 Apoptosis Assay 50 2h [7]
HL60 Apoptosis Assay 50 - [71[11]
Etoposide-
Human
induced 50 48h [13]
Granulosa Cells _
apoptosis
Human TNFa-induced
, _ 1-30 - [11]
Neutrophils apoptosis

ble 3: Physicochemical and S .

Property Value

Molecular Formula C22H30FN307

Molecular Weight 467.5 g/mol

Appearance Lyophilized powder or translucent film
Solubility Soluble in DMSO (e.g., 10 mg/mL or 20 mM)[5]

Storage (Lyophilized)

-20°C for up to 3 years, under desiccating

conditions[4]

Storage (in DMSO)

-20°C for up to 6 months; aliquot to avoid

freeze-thaw cycles[4][14]

Stability in Culture

Short half-life (approx. 4 hours reported in one
model); replenish for long-term experiments[4]
[15]
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Experimental Protocols
Western Blot Analysis of Cleaved Caspase-3 and PARP

This protocol details the detection of apoptosis markers after Z-VAD-FMK treatment.
Methodology:
e Cell Treatment:

o Seed cells and allow them to adhere overnight.

o Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 20-100 uM) for 1-2
hours.[3][6] Include a vehicle control (DMSO).

o Induce apoptosis with a chosen stimulus (e.g., staurosporine, etoposide, TNF-a) and
incubate for the desired period (e.g., 4-24 hours).[3]

e Cell Lysis:

o

Wash cells with ice-cold PBS.

[¢]

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[3][6]

[¢]

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[3][6]

[e]

Collect the supernatant and determine the protein concentration using a BCA or Bradford
assay.

e SDS-PAGE and Western Blotting:

o

Denature 20-50 ug of protein per sample by boiling in Laemmli sample buffer.

[¢]

Separate proteins on a 12-15% SDS-polyacrylamide gel.

[¢]

Transfer proteins to a PVDF membrane.

[e]

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.[3]
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Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved
caspase-3 and/or cleaved PARP.[3][8]

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

Wash the membrane three times with TBST.

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging
system.[3][8]

Fluorometric Caspase-3/7 Activity Assay

This protocol measures caspase activity in cell lysates.

Methodology:

e Prepare Cell Lysates:

[e]

Prepare cell lysates from treated and untreated cells as described in the Western Blot
protocol (Section 3.1, step 2).

o Caspase Activity Measurement:

[¢]

In a 96-well black microplate, add 20-50 ug of protein from each lysate per well.

Adjust the volume with a protease assay buffer (e.g., 20 mM HEPES, pH 7.5, 10%
glycerol, 2 mM DTT).[8]

For inhibitor control wells, add Z-VAD-FMK to a final concentration of 20 uM and incubate
for 10 minutes at 37°C.[8]

Initiate the reaction by adding a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
to a final concentration of 20 uM.[8]

Incubate the plate at 37°C, protected from light.
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o Measure fluorescence kinetically (e.g., every 15 minutes for 1-2 hours) using a fluorometer
with excitation at ~380 nm and emission at ~460 nm.[8]

o Calculate the rate of caspase activity from the linear portion of the fluorescence curve.

Signaling Pathways and Experimental Workflows

Z-VAD-FMK is a valuable tool for dissecting caspase-dependent signaling pathways.

Inhibition of Apoptotic Pathways

Z-VAD-FMK blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial)
apoptotic pathways by inhibiting initiator caspases (caspase-8, -9) and executioner caspases
(caspase-3, -7).
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Z-VAD-FMK inhibits initiator and executioner caspases.
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Off-Target Effect: Induction of Necroptosis

In some cell types, inhibiting caspase-8 with Z-VAD-FMK can trigger an alternative
programmed cell death pathway called necroptosis, which is mediated by RIPK1, RIPK3, and
MLKL.[16]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6687755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inhibits

-

Inhibits

Necroptotici Pathway

Necrosome

Phosphorylates

Oligomerizes &
Translocates to Membrane

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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